molecular formula C14H13N5O2S B2751664 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1351661-05-6

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2751664
CAS No.: 1351661-05-6
M. Wt: 315.35
InChI Key: ITCFQYDBORYBJX-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the Pyridazine Ring: The pyridazine ring is often formed by the condensation of a dihydropyridazine derivative with an appropriate aldehyde or ketone.

    Thioether Formation: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound under nucleophilic substitution conditions.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with furan-2-ylmethylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially leading to the formation of amines.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as a pharmacophore in drug design. Its heterocyclic rings are common motifs in bioactive molecules, making it a candidate for further exploration in medicinal chemistry.

Medicine

In medicine, preliminary studies suggest that this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties. more research is needed to fully understand its therapeutic potential.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The heterocyclic rings may facilitate binding to these targets through hydrogen bonding, π-π interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(phenylmethyl)acetamide
  • 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-13(15-9-11-3-1-8-21-11)10-22-14-5-4-12(17-18-14)19-7-2-6-16-19/h1-8H,9-10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCFQYDBORYBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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